1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a dimethoxyphenyl group with a cyclopropylmethyl urea moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate through standard organic reactions such as Friedel-Crafts acylation or alkylation.
Cyclopropylmethylation: The next step involves the introduction of the cyclopropylmethyl group. This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Urea Formation: The final step is the formation of the urea linkage. This can be accomplished by reacting the cyclopropylmethyl intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the urea group into amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving urea derivatives.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(methyl)urea: Lacks the cyclopropyl group, leading to different chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(hydroxymethyl)urea: Lacks the cyclopropylmethyl group, which may influence its stability and interactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-11-4-3-10(7-12(11)20-2)16-13(18)15-8-14(9-17)5-6-14/h3-4,7,17H,5-6,8-9H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDTURAOAQQRIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2(CC2)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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